molecular formula C18H22BrNO3 B12856903 tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12856903
M. Wt: 380.3 g/mol
InChI Key: XERINNKAUNZHCF-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS: 2245084-41-5) is a spirocyclic compound featuring a fused indene-piperidine core. Its structure includes a bromo substituent at position 5, a ketone group at position 1, and a tert-butyl carbamate protecting group on the piperidine nitrogen (Figure 1). This compound serves as a versatile building block in medicinal and organic chemistry, particularly in the synthesis of complex heterocycles and bioactive molecules .

Properties

Molecular Formula

C18H22BrNO3

Molecular Weight

380.3 g/mol

IUPAC Name

tert-butyl 6-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-10-13(19)4-5-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3

InChI Key

XERINNKAUNZHCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of a bromine atom into the indene ring.

    Spirocyclization: Formation of the spirocyclic structure through a cyclization reaction.

    Carboxylation: Introduction of the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and applications.

Structural Analog Overview

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Core Structure Notable Properties/Applications
tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 2245084-41-5 C₁₈H₂₀BrNO₃ 366.26 5-Bromo, 1-Oxo Spiro[indene-2,4'-piperidine] Organic synthesis intermediate; high purity (98%)
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 2245084-46-0 Not provided - 6-Bromo, 5-Fluoro Spiro[indane-2,4'-piperidine] Research chemical (Angene Chemical)
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 2377354-94-2 C₁₈H₂₂FNO₃ 343.37 4-Fluoro, 1-Oxo Spiro[indene-2,4'-piperidine] Fluorinated analog; solubility in polar solvents
tert-Butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate 1192834-16-4 C₁₆H₂₀BrN₃O₃ 382.25 5'-Bromo, 2'-Oxo Spiro[piperidine-pyrrolopyridine] Medicinal chemistry applications; soluble in DMSO/chloroform
tert-Butyl 6-bromo-4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate 690632-05-4 C₁₇H₂₁BrN₂O₄ 409.26 6-Bromo, 4-Oxo Spiro[benzoxazine-2,4'-piperidine] Benzoxazine core; high-resolution crystallography potential

Biological Activity

tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following molecular details:

  • Molecular Formula : C18H22BrNO3
  • Molecular Weight : Approximately 380.28 g/mol
  • CAS Number : 2245084-41-5

The presence of a bromo substituent and an oxo group within its spiroindene-piperidine framework contributes to its reactivity and biological potential.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity : Initial studies suggest potential cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Certain piperidine derivatives are known for their neuroprotective properties.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CNeuroprotective

The synthesis of this compound typically involves multi-step procedures. The mechanism of action for its biological activity is hypothesized to involve interaction with specific cellular targets, leading to altered signaling pathways.

Case Study: Anticancer Activity

A study conducted on a series of spirocyclic compounds demonstrated that tert-butyl 5-bromo derivatives exhibited significant cytotoxicity against various cancer cell lines. The results indicated that:

  • Inhibition Concentration (IC50) values were determined to assess potency.
  • Mechanistic studies suggested apoptosis induction via mitochondrial pathways.

Future Directions

Further research is needed to elucidate the specific mechanisms underlying the biological activities of this compound. Potential areas include:

  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy.
  • In Vivo Studies : To evaluate therapeutic potential in animal models.

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